![molecular formula C10H12O2 B583950 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid CAS No. 1346602-38-7](/img/structure/B583950.png)
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C10H12O2. It consists of a cyclohexatrienyl ring (a six-carbon ring with three double bonds) attached to a butanoic acid group. The presence of the 13C6 label indicates that the six carbons in the cyclohexatrienyl ring are carbon-13 isotopes.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 214-216°C . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Isomerization Reactions
A study by Matikainen et al. (1997) discusses the cyclization of certain ethyl octadecatrienoates, which undergoes an intramolecular Diels-Alder (IMDA) reaction. This research indicates the significance of 1,5-sigmatropic hydrogen shift reactions in such compounds, highlighting the potential applications of 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid in chemical transformations and synthesis processes (Matikainen et al., 1997).
Photolabile Hydrophobic Molecules
Ali et al. (2012) utilized a similar compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This highlights the potential of related compounds in the development of light-controlled systems for various applications, including controlled release and sensing (Ali et al., 2012).
Synthesis of Bioactive Compounds
The synthesis and application in bioactive compound production are highlighted in the work of Yuan Guo-qing (2013), where 4-(3-Amino-2-carboxy phenyl) butanoic acid is used as a key intermediate for new thymidylate syntheses inhibitors. This illustrates the potential use of 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid in medicinal chemistry and drug development (Yuan Guo-qing, 2013).
Enzyme Inhibitors
Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, starting from 4-(1H-indol-3-yl)butanoic acid. These molecules showed potent in vitro inhibitory potential against the urease enzyme, suggesting that similar structures could be crucial in developing enzyme inhibitors for therapeutic applications (Nazir et al., 2018).
Chemical Structure Analysis
Naveen et al. (2016) conducted a detailed analysis of the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid. Their study provides insight into the structural properties that could be relevant for similar compounds like 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid, especially in the context of material sciences and crystal engineering (Naveen et al., 2016).
properties
IUPAC Name |
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXEAXTFZPCHS-SJOJKWQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71751604 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.